

"Tetramethylammonium hexafluorophosphate chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of **Tetramethylammonium Hexafluorophosphate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hexafluorophosphate ((CH₃)₄NPF₆ or TMAPF₆) is a quaternary ammonium salt that serves as a valuable compound in various scientific and industrial applications. Comprising a tetramethylammonium cation ((CH₃)₄N⁺) and a hexafluorophosphate anion (PF₆⁻), it is recognized for its high solubility in polar solvents, thermal stability, and electrochemical properties. These characteristics make it a suitable supporting electrolyte in nonaqueous electrochemistry, a phase-transfer catalyst, and a model compound for fundamental studies in material science and crystal engineering.[1] This guide provides a comprehensive overview of the core chemical properties of **tetramethylammonium hexafluorophosphate**, supported by experimental data and methodologies.

Core Chemical and Physical Properties

Tetramethylammonium hexafluorophosphate is typically a white crystalline solid or powder. [2][3] Its key physical and chemical identifiers are summarized below.

Property	Value	Source(s)
CAS Number	558-32-7	[2][4]
Molecular Formula	C4H12F6NP	[2][4]
Molecular Weight	219.11 g/mol	[4]
Appearance	White to pale cream powder/solid	[2][3]
Melting Point	>300 °C	[2][3][4][5][6]
Synonyms	Ammonium, tetramethyl-, hexafluorophosphate(1-)-; N,N,N- trimethylmethanaminium hexafluorophosphate	

Crystallographic Data

The crystal structure of **tetramethylammonium hexafluorophosphate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system.[7]

Crystallographic Parameter	Value	Source(s)
Crystal System	Tetragonal	[7]
Space Group	P4/nmm	[7]
Lattice Constant (a)	8.436 (2) Å	[7]
Lattice Constant (c)	6.089 (2) Å	[7]
Unit Cell Volume (Z)	2	[7]
Calculated Density (Dx)	1.68 Mg m ⁻³	[7]
N-C Bond Length	1.486 (5) Å	[7]
C-N-C Bond Angles	109.5 (3)° (approximately tetrahedral)	[7]
P-F Bond Lengths (axial)	1.585 (5) Å, 1.591 (6) Å	[7]
P-F Bond Lengths (equatorial)	1.568 (3) Å	[7]

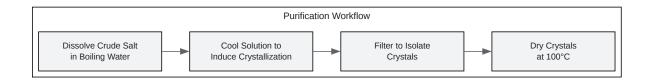
The [N(CH₃)₄]⁺ cation exhibits a distorted tetrahedral symmetry, while the PF₆⁻ anion has a distorted octahedral geometry.[7]

Solubility and Stability

Tetramethylammonium hexafluorophosphate is noted for its solubility in polar solvents. It is soluble in water, acetonitrile, and dimethyl sulfoxide.[5] While generally stable, it may decompose upon exposure to moisture or moist air and is incompatible with strong oxidizing agents.[5] However, it is also described as being non-hygroscopic in nature.

Electrochemical Properties

Quaternary ammonium hexafluorophosphate salts are widely used as supporting electrolytes in nonaqueous electrochemistry due to their chemical inertness and ability to function over a wide potential range.[1] While specific data for TMAPF₆ is limited in the search results, properties can be inferred from closely related compounds like tetraethylammonium hexafluorophosphate (TEAPF₆) and tetrabutylammonium hexafluorophosphate (TBAPF₆). These electrolytes are



crucial for reducing resistive losses and enabling high-power operation in electrochemical devices. The wide electrochemical stability window of these salts makes them ideal for applications such as lithium-ion batteries and electrochemical synthesis.[8]

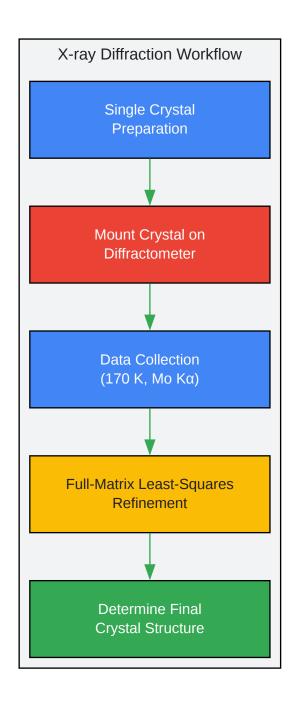
Experimental ProtocolsPurification by Recrystallization

A common method for purifying **tetramethylammonium hexafluorophosphate** is recrystallization.

- Protocol: Dissolve the salt (e.g., 0.63 g) in a minimal amount of boiling water (e.g., 76 mL).[5]
- Crystallization: Allow the solution to cool, inducing the formation of crystals.
- Isolation: Collect the pure crystals by filtration.
- Drying: Dry the purified salt at 100°C to remove residual solvent.

Click to download full resolution via product page

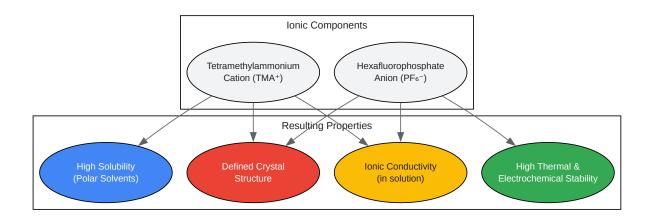
Caption: Workflow for the purification of TMAPF₆.


Crystal Structure Determination by X-ray Diffraction

The crystallographic data presented in Section 3.0 was obtained through single-crystal X-ray diffraction.

 Crystal Preparation: Crystals are prepared, for instance, by the slow reaction of tetramethylammonium acetate and PF₃ in SO₂ as the solvent.[7]

- Data Collection: A full, unique set of reflections is measured on a computer-controlled diffractometer at a low temperature (e.g., 170 K) using Mo Kα radiation.[7]
- Structure Refinement: The structure is solved and refined using a full-matrix least-squares method. For the cited study, 584 observed diffractometer data points were used, resulting in an R-value of 0.070.[7]


Click to download full resolution via product page

Caption: Experimental workflow for crystal structure determination.

Logical Relationships of Properties

The macroscopic properties of **tetramethylammonium hexafluorophosphate** are a direct consequence of its ionic composition. The distinct characteristics of the tetramethylammonium cation and the hexafluorophosphate anion dictate its overall behavior.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tetrabutylammonium hexafluorophosphate Wikipedia [en.wikipedia.org]
- 2. Tetramethylammonium hexafluorophosphate, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]

- 4. 558-32-7 CAS MSDS (TETRAMETHYLAMMONIUM HEXAFLUOROPHOSPHATE)
 Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. TETRAMETHYLAMMONIUM HEXAFLUOROPHOSPHATE | 558-32-7 [chemicalbook.com]
- 6. ≥98.0% (gravimetric), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Tetraethylammonium hexafluorophosphate | 429-07-2 [chemicalbook.com]
- To cite this document: BenchChem. ["Tetramethylammonium hexafluorophosphate chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147500#tetramethylammoniumhexafluorophosphate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com